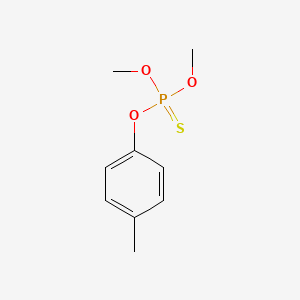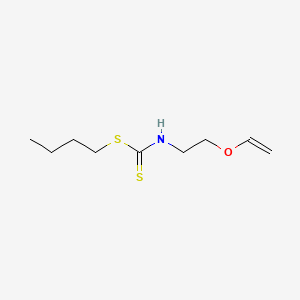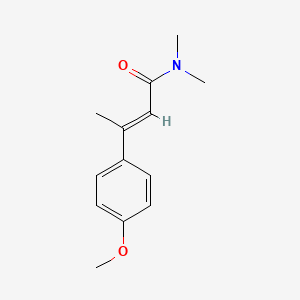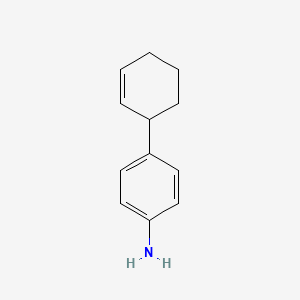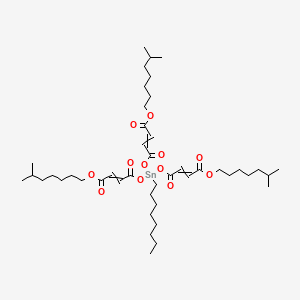
Triisooctyl 4,4',4''-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) is a complex organotin compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple isooctyl groups and a central tin atom coordinated with oxygen atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) typically involves the reaction of octylstannylidyne with isooctyl alcohols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the purification of reactants, precise control of reaction parameters such as temperature and pressure, and the use of advanced separation techniques to isolate the final product. The industrial production methods ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The isooctyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) involves its interaction with molecular targets through coordination bonds. The tin atom in the compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved in its action are still under investigation, but it is believed to modulate cellular processes by altering the structure and function of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Triisooctyl 4,4’,4’'-((butylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
- Triisooctyl 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
Uniqueness
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) is unique due to its specific isooctyl groups and the central tin atom’s coordination environment. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
84029-63-0 |
|---|---|
Molecular Formula |
C44H74O12Sn |
Molecular Weight |
913.8 g/mol |
IUPAC Name |
4-O-[bis[[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/3C12H20O4.C8H17.Sn/c3*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;1-3-5-7-8-6-4-2;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI Key |
GNKIKVNIJGTIGD-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC[Sn](OC(=O)C=CC(=O)OCCCCCC(C)C)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


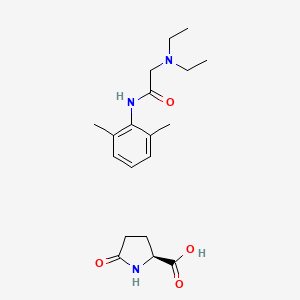
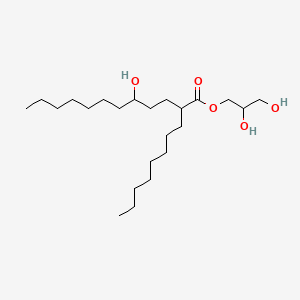

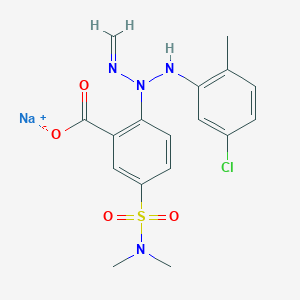
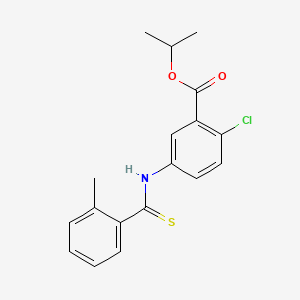
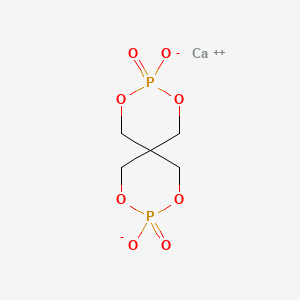
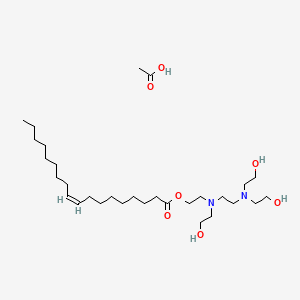
![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
